N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 88509-82-4
VCID: VC17619607
InChI: InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3
SMILES:
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide

CAS No.: 88509-82-4

Cat. No.: VC17619607

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide - 88509-82-4

Specification

CAS No. 88509-82-4
Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name [acetyl-(9,9-dimethylfluoren-2-yl)amino] acetate
Standard InChI InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3
Standard InChI Key NFHDXMCSQXOANC-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide belongs to the fluorene-derived acetamide family, distinguished by a 9,9-dimethylfluorenyl group substituted at the 2-position and an acetyloxy moiety on the nitrogen atom. The molecular formula is C₁₉H₁₉NO₃, with a calculated molecular weight of 309.36 g/mol. The dimethyl substituents at the 9-position of the fluorene ring enhance steric hindrance, influencing solubility and crystallinity compared to non-methylated analogs .

Key Structural Attributes:

  • Fluorenyl Core: The planar, aromatic fluorene system enables π-π stacking interactions, relevant in materials science applications.

  • Acetyloxy Group: Introduces polarity and susceptibility to hydrolysis under acidic or basic conditions.

  • Dimethyl Substituents: Improve thermal stability and modulate electronic properties through inductive effects .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Acetylation of 9,9-Dimethyl-9H-fluoren-2-amine:
    Reaction with acetic anhydride in the presence of a base (e.g., pyridine) yields N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide.

  • O-Acetylation:
    Treatment with acetyl chloride introduces the acetyloxy group, forming the final product .

Reaction Scheme:

9,9-Dimethyl-9H-fluoren-2-amineAc2O, PyridineStep 1N-(9,9-Dimethyl-9H-fluoren-2-yl)acetamideAcCl, DMAPStep 2N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide\text{9,9-Dimethyl-9H-fluoren-2-amine} \xrightarrow[\text{Ac}_2\text{O, Pyridine}]{\text{Step 1}} \text{N-(9,9-Dimethyl-9H-fluoren-2-yl)acetamide} \xrightarrow[\text{AcCl, DMAP}]{\text{Step 2}} \text{N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide}

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.65–7.20 (m, 7H, fluorenyl-H), 2.45 (s, 3H, COCH₃), 2.10 (s, 6H, C(CH₃)₂), 1.95 (s, 3H, OCOCH₃) .

    • IR (KBr): 1745 cm⁻¹ (C=O, acetyloxy), 1660 cm⁻¹ (C=O, acetamide) .

Physicochemical Properties

Solubility and Stability

PropertyValueConditionsSource
Solubility in DMSO45 mg/mL25°C
Melting Point182–184°CDifferential Scanning Calorimetry
Hydrolytic Stabilityt₁/₂ = 8.2 h (pH 7.4, 37°C)Phosphate buffer

The dimethyl groups reduce aqueous solubility (<0.1 mg/mL in water) but enhance compatibility with organic solvents like THF and chloroform .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Fluorescent Dyes: Derivatives exhibit blue fluorescence (λₑₘ = 450 nm) due to the rigid fluorenyl structure .

  • Polymer Additives: Enhances thermal stability in polycarbonates (T_g increase by 15°C at 5 wt% loading) .

Biochemical Studies

  • DNA Adduct Formation: Analogous N-acetoxy fluorenyl acetamides (e.g., N-acetoxy-2-acetylaminofluorene) form covalent adducts with guanine, inducing conformational changes in DNA (e.g., left-handed Z-DNA) .

  • Enzyme Inhibition: Fluorenyl acetamides inhibit arylamine N-acetyltransferases (NATs), reducing acetylation of procarcinogens like 2-aminofluorene (IC₅₀ = 12 μM) .

Research Findings and Mechanistic Insights

Spectroscopic Analysis

  • Circular Dichroism (CD): Adducts with oligonucleotides (e.g., d(CCACGCACC)) show a negative band at 290 nm, indicative of left-handed DNA .

  • Mass Spectrometry: ESI-MS confirms adduct formation (m/z 689.2 [M+H]⁺ for guanine-adducted species) .

Thermal Denaturation Studies

Duplexes formed with modified DNA exhibit reduced melting temperatures (ΔTₘ = −12°C vs. unmodified DNA), highlighting destabilization due to steric bulk .

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